molecular formula C14H8F4O4 B6384606 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol CAS No. 1261984-55-7

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384606
CAS No.: 1261984-55-7
M. Wt: 316.20 g/mol
InChI Key: KJKZNYZHLMAWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of both carboxylic acid and phenol functional groups, along with fluorine and trifluoromethoxy substituents, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O4/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKZNYZHLMAWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686675
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-55-7
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes .

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The phenol and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol makes it unique compared to similar compounds. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.